molecular formula C21H23NO B10812671 1,1-Diphenyl-4-piperidino-2-butyn-1-ol CAS No. 120501-02-2

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

Cat. No.: B10812671
CAS No.: 120501-02-2
M. Wt: 305.4 g/mol
InChI Key: MGWAMKURIHGGNO-UHFFFAOYSA-N
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Description

1,1-Diphenyl-4-piperidino-2-butyn-1-ol is an organic compound with the molecular formula C21H23NO and a molecular weight of 305.4 g/mol.

Preparation Methods

The preparation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be achieved through the Mannich reaction, starting with benzophenone and passing through diphenylpropynol . The reaction involves the following steps:

    Formation of Diphenylpropynol: Benzophenone reacts with acetylene in the presence of a base to form diphenylpropynol.

    Mannich Reaction: Diphenylpropynol undergoes a Mannich reaction with formaldehyde and piperidine to yield this compound.

Chemical Reactions Analysis

Hydrogenation to Butanol

The alkyne group undergoes catalytic hydrogenation:

  • Reagents : Raney nickel catalyst, hydrogen gas (1200 psi) .

  • Conditions : Heated dioxane solution at 90–117°C .

  • Outcome : Reduces the triple bond to a single bond, yielding 1,1-diphenyl-4-piperidino-1-butanol .

Quaternization to Ammonium Salts

The tertiary amine undergoes alkylation to form quaternary salts:

  • Reagents : Methyl or ethyl halides (e.g., CH₃Br), aprotic/protic solvents .

  • Mechanism :

    • The compound reacts with alkylating agents (e.g., methyl bromide).

    • Forms a quaternary ammonium salt (e.g., N-methylammonium bromide) .

  • Outcome : Enhanced pharmacological activity (e.g., broncholytic effects) with reduced side effects compared to phosphate analogs .

Comparison of Reaction Types

Reaction Type Reagents Conditions Outcome Source
Alkyne coupling synthesisSodamide, benzophenone derivativesLiquid ammonia, room temperature 1,1-Diphenyl-4-piperidino-2-butyn-1-ol
HydrogenationRaney nickel, H₂ gasDioxane, 90–117°C, 1200 psi 1,1-Diphenyl-4-piperidino-1-butanol
QuaternizationMethyl/ethyl halidesAprotic solvents, room temperature Quaternary ammonium salts (e.g., bromide)

Mechanistic Insights

  • Alkyne Reactivity : The triple bond facilitates nucleophilic additions and coupling reactions, critical for synthesizing complex structures.

  • Tertiary Amine Reactivity : The piperidine ring enables quaternization, forming stable salts with improved bioavailability and pharmacological efficacy .

  • Hydrogenation : The reduction of the alkyne to a single bond alters the compound’s physical and biological properties, enabling further functionalization .

Pharmacological Implications

  • Antiemetic Activity : The compound’s cholinergic antagonist properties are enhanced through structural modifications like quaternization, which improve receptor binding affinity .

  • Fungicidal/Insecticidal Properties : Hydrogenated derivatives (e.g., 1,1-di(p-chlorophenyl)-4-dimethylamino-1-butanol) exhibit fungicidal and insecticidal effects .

Scientific Research Applications

Chemistry

1,1-Diphenyl-4-piperidino-2-butyn-1-ol serves as an important intermediate in the synthesis of other organic compounds. Its versatile reactivity allows for various chemical transformations, including oxidation and reduction reactions. The compound can be oxidized to form ketones or carboxylic acids and can undergo substitution reactions with electrophiles .

Biology

Research has indicated that this compound exhibits notable biological activities. Studies have explored its potential antimicrobial and anticancer properties. The piperidine nucleus is significant in mediating its biological effects, as it is a common pharmacophore in many pharmaceutical agents .

Medicine

Ongoing research is focused on exploring the therapeutic applications of this compound in treating various diseases. Its unique structural features suggest it may interact with multiple biological targets, making it a candidate for drug development .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against cancer cell lines, revealing significant cytotoxic effects at certain concentrations. The results suggest that structural modifications could enhance its potency against specific cancer types .

Case Study 2: Antimicrobial Properties
Research highlighted the compound's ability to inhibit bacterial growth in vitro. This activity was attributed to its ability to disrupt bacterial cell membranes .

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol involves its interaction with molecular targets and pathways in the body. The piperidine nucleus plays a crucial role in its biological activity, as it is a common pharmacophore in many drugs . The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be compared with other similar compounds, such as:

    Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.

    Piperidine: A heterocyclic amine that forms the core structure of many pharmaceutical compounds.

    Diphenylpropynol: An intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its combination of a diphenylmethane structure with a piperidine ring and a butyn-1-ol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

120501-02-2

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2

InChI Key

MGWAMKURIHGGNO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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